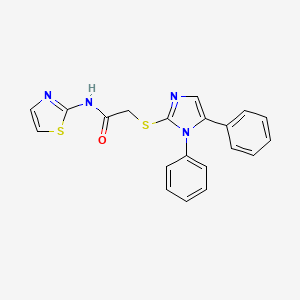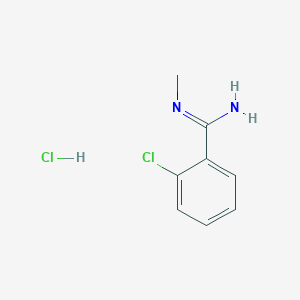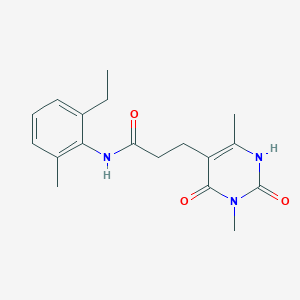
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, also known as DT-13, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the class of imidazole derivatives. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant effects.
Scientific Research Applications
Antitumor Activity
2-((1,5-Diphenyl-1H-Imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide has shown promise in antitumor activities. Yurttaş, Tay, and Demirayak (2015) synthesized derivatives of this compound, which demonstrated considerable anticancer activity against certain cancer cell lines, including human tumor cell lines derived from nine neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Inhibition of BACE1
Another study by Yan et al. (2017) found that derivatives of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide served as β-secretase (BACE-1) inhibitors. These derivatives were synthesized, and their biological evaluation showed potential in vitro activity and desirable blood-brain barrier permeability, with low cytotoxicity, suggesting their utility in treating Alzheimer's disease (Yan et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds similar to 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have also been synthesized for their antimicrobial and antioxidant properties. For instance, Naraboli and Biradar (2017) synthesized derivatives that exhibited potent antimicrobial activity against bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).
properties
IUPAC Name |
2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c25-18(23-19-21-11-12-26-19)14-27-20-22-13-17(15-7-3-1-4-8-15)24(20)16-9-5-2-6-10-16/h1-13H,14H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWPNTCMXBPZAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2637861.png)




![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2637868.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2637872.png)

![1-({[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2637875.png)
![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)propanamide](/img/structure/B2637876.png)

![3-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2637883.png)